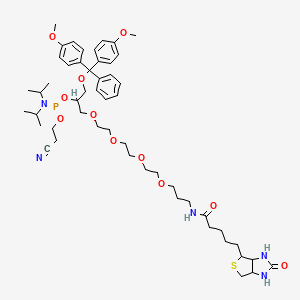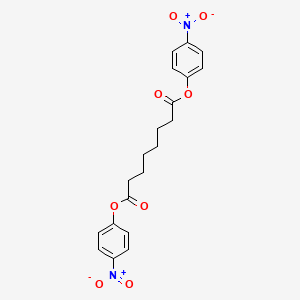
Benzoic acid, 4-formyl-2-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-formyl-2-iodo-, also known as 4-formyl-2-iodobenzoic acid, is a derivative of benzoic acid. This compound is characterized by the presence of a formyl group (-CHO) at the 4-position and an iodine atom at the 2-position on the benzene ring. It is a white crystalline powder with limited solubility in water but can dissolve in organic solvents like dimethylformamide (DMF).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-2-iodobenzoic acid typically involves the iodination of 4-formylbenzoic acid. One common method is the Sandmeyer reaction, where 4-formylbenzoic acid is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2-position.
Industrial Production Methods
Industrial production methods for 4-formyl-2-iodobenzoic acid are not widely documented, but they likely involve similar iodination reactions on a larger scale, utilizing efficient and cost-effective reagents and conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The iodine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: 4-carboxy-2-iodobenzoic acid.
Reduction: 4-hydroxymethyl-2-iodobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-formyl-2-iodobenzoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: As a probe in biochemical assays to study enzyme activities.
Medicine: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry: Used in the synthesis of dyes and polymers.
Mecanismo De Acción
The mechanism of action of 4-formyl-2-iodobenzoic acid involves its reactivity due to the presence of both the formyl and iodine groups. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These functional groups make it a versatile intermediate in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-formylbenzoic acid: Lacks the iodine atom, making it less reactive in substitution reactions.
2-iodobenzoic acid: Lacks the formyl group, limiting its use in nucleophilic addition reactions.
4-carboxy-2-iodobenzoic acid: An oxidized form of 4-formyl-2-iodobenzoic acid.
Uniqueness
4-formyl-2-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which allows it to participate in a wider range of chemical reactions compared to its analogs.
Propiedades
Número CAS |
1289063-24-6 |
|---|---|
Fórmula molecular |
C8H5IO3 |
Peso molecular |
276.03 g/mol |
Nombre IUPAC |
4-formyl-2-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-4H,(H,11,12) |
Clave InChI |
ZEWOKEHPPSECGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(5-bromo-2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B12081912.png)


![(3aR,8aR)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B12081930.png)





![3-(2,3-Dihydrobenzo[B]Furan-5-Yl)-1H-Pyrazole](/img/structure/B12082001.png)

![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
